3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-20-13-5-3-12(4-6-13)11-21-15-8-7-14(17-18-15)19-10-2-9-16-19/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRMLAAKUUYBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the 4-Methoxybenzylthio Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 4-methoxybenzylthiol under basic conditions.
Attachment of the 1H-Pyrazol-1-yl Group: The final step involves the reaction of the intermediate compound with 1H-pyrazole, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline
Biological Activity
3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a pyridazine ring substituted with a thioether and a pyrazole moiety. The synthesis typically involves multi-step reactions, starting from readily available precursors. For instance, the synthesis may include the reaction of 4-methoxybenzyl chloride with an appropriate thio compound followed by cyclization to form the pyrazole and pyridazine rings.
Antitumor Activity
Research indicates that compounds containing pyrazole and pyridazine structures exhibit significant antitumor properties. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed effective inhibition of microtubule assembly, leading to apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) at micromolar concentrations .
Table 1: Antitumor Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine | MDA-MB-231 | 10 | Microtubule destabilization |
| 7d | MDA-MB-231 | 2.5 | Apoptosis induction |
| 10c | HepG2 | 5 | Cell cycle arrest |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activities. Pyrazole derivatives have been widely studied for their antibacterial and antifungal properties. For example, compounds similar to 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine | S. aureus | 0.025 mg/mL |
| N-benzyl-N-(1-(4-fluorophenyl)-1H-pyrazol-4-yl) | E. coli | 0.0039 mg/mL |
Anti-inflammatory Properties
Certain derivatives have also demonstrated anti-inflammatory effects, inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. The activity of these compounds is comparable to established anti-inflammatory agents like dexamethasone .
Case Studies
Several studies have focused on evaluating the biological activities of compounds related to 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine:
- Antitumor Study : A recent investigation assessed the effects of various pyrazole derivatives on breast cancer cells, showing that they could induce apoptosis and inhibit cell proliferation effectively .
- Antimicrobial Evaluation : Another study tested a series of thioether-substituted pyrazoles against Gram-positive and Gram-negative bacteria, revealing promising results in terms of antibacterial activity .
Scientific Research Applications
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Antitumor Activity : Compounds containing pyrazole and pyridazine moieties have shown potential in inhibiting cancer cell proliferation. For instance, studies on analogous compounds suggest they can effectively target cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : These compounds may also possess antimicrobial effects against a range of pathogens. They have been reported to inhibit bacterial growth, making them candidates for further development as antibacterial agents .
Antitumor Research
A study focusing on the optimization of pyrazolo[1,5-b]pyridazine derivatives highlighted their efficacy against several human kinases implicated in cancer progression. The research indicates that structural modifications can enhance selectivity and potency against specific cancer types, suggesting that 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine could be a promising lead compound for anticancer drug development .
Antimicrobial Development
The unique combination of the methoxybenzyl group with the pyrazole and pyridazine rings may improve selectivity or potency against specific microbial targets. The structural diversity allows for the exploration of various derivatives that could be tailored for enhanced activity against resistant strains of bacteria .
Case Studies
Several case studies illustrate the potential applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical and structural properties. Key analogs include:
3-(Piperidin-1-yl)-6-(1H-Pyrazol-1-yl)pyridazine
- Structure : A piperidine ring replaces the 4-methoxybenzylthio group.
- Molecular Formula : C₁₂H₁₅N₅; Molecular Weight : 229.28 .
- Key Features :
- Implications : The piperidine group enhances basicity and solubility compared to the thioether-linked aromatic group in the target compound.
3-(Piperazin-1-yl)-6-(1H-Pyrazol-1-yl)pyridazine
- Structure : Piperazine replaces the 4-methoxybenzylthio group.
- Molecular Formula : C₁₁H₁₄N₆; Molecular Weight : 230.26 .
- Likely higher aqueous solubility compared to the target compound due to enhanced basicity.
4-Hydroxy-3-(2-(5-((4-Methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one
- Structure : A thiazole-Schiff base hybrid with a 4-methoxybenzylidene group.
- Molecular Formula : C₂₅H₂₀N₄O₃S; Molecular Weight : 456.51 .
- Key Features: Thiazole and pyranone rings introduce rigidity and conjugation. The Schiff base (imine) linkage may enhance metal-binding capacity, unlike the thioether in the target compound.
Structural and Electronic Effects
- Lipophilicity : The 4-methoxybenzylthio group in the target compound increases logP compared to piperidine/piperazine analogs, favoring membrane permeability.
- Electronic Effects : The methoxy group donates electrons via resonance, altering charge distribution on the pyridazine ring. This contrasts with electron-withdrawing effects of piperazine .
- Conformational Flexibility : The thioether linker in the target compound allows rotational freedom, whereas piperidine/piperazine rings enforce fixed conformations .
Research Findings and Gaps
- Crystallography : Tools like SHELXL and ORTEP-3 (used in analog studies ) could resolve the target compound’s crystal structure, clarifying dihedral angles and packing motifs.
- Biological Data: No activity data are available for the target compound. Piperidine/pyrazole analogs show moderate bioactivity, suggesting the need for targeted assays .
- Computational Modeling : Density functional theory (DFT) could predict electronic properties and binding modes relative to analogs.
Q & A
Q. What are the established synthetic routes for 3-((4-methoxybenzyl)thio)-6-(1H-pyrazol-1-yl)pyridazine, and how can reaction conditions be optimized for yield?
The compound is synthesized via condensation reactions, often involving thiol-containing intermediates and pyrazole derivatives. For example:
- Step 1 : Condensation of a pyridazine precursor (e.g., 6-(1H-pyrazol-1-yl)pyridazine-3-thiol) with 4-methoxybenzyl halide under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether linkage .
- Step 2 : Recrystallization from methanol or ethanol to purify the product, achieving yields of ~70–85% .
- Optimization : Reflux temperature (65–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 for thiol:benzyl halide) are critical. Catalytic acetic acid (5 drops) enhances cyclization efficiency in related pyrazole syntheses .
Q. How is crystallographic characterization performed for this compound, and what structural insights are critical for its pharmacological activity?
Single-crystal X-ray diffraction (SC-XRD) is used to resolve the 3D structure. Key parameters include:
- Hydrogen bonding : Interactions between the pyridazine N-atoms and methoxy O-atoms stabilize the lattice, as seen in analogous pyrazoline derivatives (e.g., bond lengths: N–H···O ≈ 2.8 Å) .
- Torsion angles : The dihedral angle between the pyridazine and 4-methoxybenzyl groups (e.g., 15–25°) influences molecular planarity and receptor binding .
- Packing motifs : π-π stacking between aromatic rings (distance ~3.5 Å) may correlate with solubility and bioavailability .
Q. What spectroscopic techniques are essential for confirming the compound’s structure and purity?
- ¹H/¹³C NMR : Key signals include the pyridazine C3-thioether proton (δ 4.2–4.5 ppm) and pyrazole C-H protons (δ 8.1–8.3 ppm). Methoxy groups appear as singlets at δ 3.8 ppm .
- IR spectroscopy : Stretching vibrations for C=S (1050–1100 cm⁻¹) and C–O (methoxy, 1250 cm⁻¹) confirm functional groups .
- LC-MS : Molecular ion peaks ([M+H]⁺) at m/z ≈ 340–350 (exact mass depends on substituents) validate molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and mechanism of action?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a small HOMO-LUMO gap (<3 eV) suggests potential redox activity in antitumor applications .
- Molecular Docking : Models interactions with target proteins (e.g., kinases). The pyridazine core may occupy ATP-binding pockets (binding energy ≤ −8 kcal/mol), while the 4-methoxybenzyl group enhances hydrophobic contacts .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates robust binding .
Q. What experimental designs are suitable for resolving contradictory data in pharmacological studies (e.g., variable IC₅₀ values across assays)?
- Dose-Response Redundancy : Test the compound in parallel assays (e.g., MTT, ATP-luciferase) to confirm cytotoxicity mechanisms .
- Control for Solubility : Use co-solvents (e.g., DMSO ≤ 0.1%) and include vehicle controls to rule out artifactual inhibition .
- Statistical Models : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across cell lines; p < 0.05 indicates significance .
Q. How can environmental fate studies be designed to evaluate the compound’s ecological impact?
- Partitioning Experiments : Measure log Kow (octanol-water) to assess bioaccumulation potential. Predicted log Kow ≈ 2.5 suggests moderate hydrophilicity .
- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solution; track degradation via HPLC-MS/MS. Half-life < 24 h implies low environmental persistence .
- Microcosm Studies : Incubate with soil or water samples to monitor microbial degradation (e.g., LC₅₀ for Daphnia magna ≤ 10 mg/L) .
Methodological Notes
- Synthetic Reproducibility : Always characterize intermediates (e.g., 6-(1H-pyrazol-1-yl)pyridazine-3-thiol) via TLC and NMR before proceeding .
- Data Validation : Cross-reference crystallographic data (CCDC deposition numbers) with the Cambridge Structural Database .
- Ethical Reporting : Disclose all negative results (e.g., failed crystallization attempts) to aid community troubleshooting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
